molecular formula C28H44ClNO2 B13400300 Octylcresoxyethoxyethyl dimethyl-benzyl ammonium chloride

Octylcresoxyethoxyethyl dimethyl-benzyl ammonium chloride

Cat. No.: B13400300
M. Wt: 462.1 g/mol
InChI Key: OMLGQDFBDGHEAB-UHFFFAOYSA-M
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Description

Octylcresoxyethoxyethyl dimethyl-benzyl ammonium chloride is a quaternary ammonium compound known for its broad-spectrum antimicrobial properties. It is commonly used as a disinfectant and antiseptic in various industrial, agricultural, and clinical settings. This compound is effective against a wide range of microorganisms, including bacteria, fungi, and viruses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octylcresoxyethoxyethyl dimethyl-benzyl ammonium chloride typically involves the quaternization of dimethylbenzylamine with octylcresoxyethoxyethyl chloride. The reaction is carried out in an organic solvent, such as ethanol or acetone, under reflux conditions. The reaction mixture is then purified through crystallization or distillation to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Octylcresoxyethoxyethyl dimethyl-benzyl ammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Octylcresoxyethoxyethyl dimethyl-benzyl ammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial action of octylcresoxyethoxyethyl dimethyl-benzyl ammonium chloride is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer, increasing membrane permeability and leading to cell lysis. Additionally, it can induce the production of reactive oxygen species (ROS), further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Didecyl dimethyl ammonium chloride: Known for its use in disinfectants and antiseptics.

    Cetylpyridinium chloride: Commonly used in oral care products

Uniqueness

Octylcresoxyethoxyethyl dimethyl-benzyl ammonium chloride stands out due to its specific structural features, which enhance its antimicrobial efficacy and stability. Its unique octylcresoxyethoxyethyl group provides additional hydrophobic interactions, making it more effective against a broader range of microorganisms compared to other quaternary ammonium compounds .

Properties

Molecular Formula

C28H44ClNO2

Molecular Weight

462.1 g/mol

IUPAC Name

benzyl-dimethyl-[2-[2-(2-methyl-4-octylphenoxy)ethoxy]ethyl]azanium;chloride

InChI

InChI=1S/C28H44NO2.ClH/c1-5-6-7-8-9-11-14-26-17-18-28(25(2)23-26)31-22-21-30-20-19-29(3,4)24-27-15-12-10-13-16-27;/h10,12-13,15-18,23H,5-9,11,14,19-22,24H2,1-4H3;1H/q+1;/p-1

InChI Key

OMLGQDFBDGHEAB-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC1=CC(=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2)C.[Cl-]

Origin of Product

United States

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